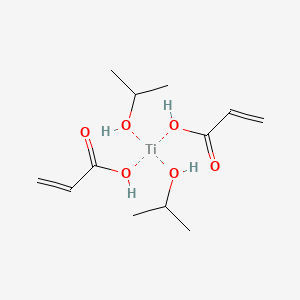
(Z)-1-Methoxyhex-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-Methoxyhex-3-ene is an organic compound characterized by the presence of a methoxy group (-OCH3) attached to a hexene chain The “Z” designation indicates the geometric configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-Methoxyhex-3-ene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the formation of the Z-alkene configuration. The reaction conditions are optimized to maintain the integrity of the methoxy group and prevent isomerization to the E-configuration.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1-Methoxyhex-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) can reduce the double bond to form (Z)-1-Methoxyhexane.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.
Substitution: Sodium methoxide (NaOMe) in methanol (MeOH) at reflux temperature.
Major Products
Oxidation: Epoxides or aldehydes.
Reduction: (Z)-1-Methoxyhexane.
Substitution: Various ethers or alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Z)-1-Methoxyhex-3-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of (Z)-1-Methoxyhex-3-ene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The double bond configuration plays a crucial role in determining the compound’s reactivity and selectivity in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-Methoxyhex-3-ene: The E-isomer of the compound, where the higher priority substituents are on opposite sides of the double bond.
1-Methoxyhexane: The fully saturated analog without the double bond.
1-Hexene: The parent hydrocarbon without the methoxy group.
Uniqueness
(Z)-1-Methoxyhex-3-ene is unique due to its Z-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
70220-06-3 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(Z)-1-methoxyhex-3-ene |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h4-5H,3,6-7H2,1-2H3/b5-4- |
Clave InChI |
KUPODEXLSGEWFR-PLNGDYQASA-N |
SMILES isomérico |
CC/C=C\CCOC |
SMILES canónico |
CCC=CCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-1,2-ethanediylbis[2-hexyldecan-1-amide]](/img/structure/B12646571.png)

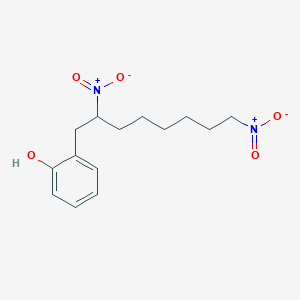


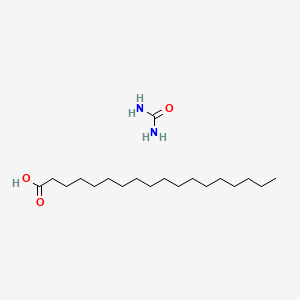
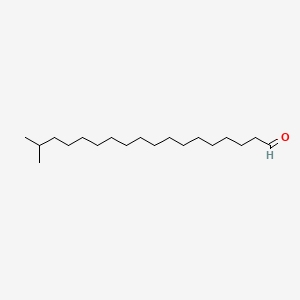
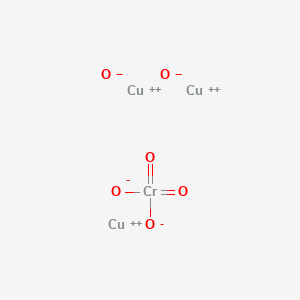
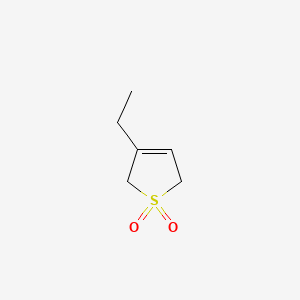
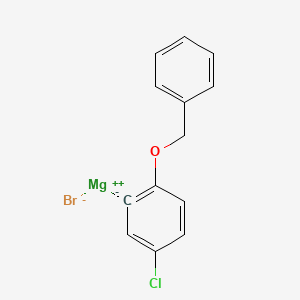

![Propanedioic acid, 2-methyl-2-[5-[(methylsulfonyl)oxy]pentyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B12646659.png)
